Homodestruxin B

Description

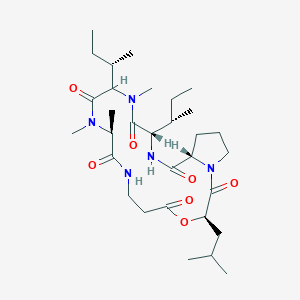

Structure

2D Structure

3D Structure

Properties

CAS No. |

110538-19-7 |

|---|---|

Molecular Formula |

C14H23N6O9P |

Molecular Weight |

607.8 g/mol |

IUPAC Name |

(3R,10S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C31H53N5O7/c1-10-19(5)25-30(41)35(9)26(20(6)11-2)31(42)34(8)21(7)27(38)32-15-14-24(37)43-23(17-18(3)4)29(40)36-16-12-13-22(36)28(39)33-25/h18-23,25-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20-,21-,22-,23+,25-,26?/m0/s1 |

InChI Key |

WWALEZSSEHJILM-GNUKRQLOSA-N |

SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)CC)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N(C(C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)[C@@H](C)CC)C |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)CC)C |

Synonyms |

homo-destruxin B homodestruxin B |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Homodestruxin B

Strategic Cultivation of Homodestruxin B-Producing Organisms

The production of this compound is intrinsically linked to the cultivation of the source organism, typically Alternaria brassicae. The yield and purity of the target metabolite are heavily influenced by the fermentation techniques and the specific strain utilized.

Fermentation Techniques for Metabolite Production

The biosynthesis of this compound is achieved through submerged liquid fermentation of Alternaria brassicae. The composition of the culture medium is a critical factor in maximizing the production of this secondary metabolite. While various media can support the growth of the fungus, specific formulations are more conducive to the synthesis of destruxins. One such medium that has been successfully used for the production of this compound is a V8 juice-based broth. scispace.com

The optimization of fermentation parameters is crucial for enhancing the yield of this compound. Key parameters that are typically manipulated include the carbon and nitrogen sources, pH, temperature, aeration, and fermentation time. For Alternaria species, optimal sporulation, which can be linked to secondary metabolite production, has been observed at temperatures between 18-24°C and high humidity. researchgate.net A systematic approach to optimizing these parameters, such as a Design of Experiments (DoE) methodology, can lead to a significant increase in the final concentration of the target compound.

Below is an illustrative table of fermentation parameters that could be optimized for this compound production.

| Parameter | Range for Optimization | Potential Impact on Production |

| Carbon Source | Glucose, Sucrose, Maltose | Influences fungal growth and secondary metabolism pathways. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Nitrate | Affects biomass production and enzyme synthesis. |

| pH | 5.0 - 7.5 | Can alter enzyme activity and nutrient uptake. |

| Temperature | 20 - 28 °C | Impacts fungal growth rate and metabolic activity. |

| Aeration Rate | 0.5 - 1.5 vvm | Essential for aerobic respiration and biosynthesis. |

| Fermentation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase. |

This table presents a generalized set of parameters for optimization based on fungal fermentation principles. Specific optimal values for this compound production would require empirical determination.

Strain Selection and Optimization for Yield Enhancement

The selection of a high-yielding strain of Alternaria brassicae is a fundamental step in ensuring a robust production process for this compound. Natural isolates of Alternaria exhibit considerable variation in their secondary metabolite profiles. frontiersin.org Some isolates may produce Destruxin B as their primary toxin, while others may specialize in the production of its derivatives, including this compound. usask.ca

Screening of different Alternaria brassicae isolates is therefore a critical primary step. This can be achieved by cultivating various strains under standardized conditions and analyzing the culture extracts for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Once a promising strain is identified, further optimization can be pursued through classical mutagenesis (e.g., using UV or chemical mutagens) followed by screening for overproducing mutants. Modern genetic engineering techniques, such as the manipulation of regulatory genes involved in secondary metabolism, also offer a more targeted approach to enhancing the yield of this compound.

Advanced Extraction and Chromatographic Purification Protocols

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex culture broth. This typically involves extraction to separate the compound from the aqueous medium, followed by high-resolution chromatographic techniques to achieve the desired level of purity.

Liquid-Liquid Extraction and Solid-Phase Extraction Applications

The initial step in the isolation of this compound from the fermentation broth is typically a liquid-liquid extraction. Given the lipophilic nature of cyclic peptides, an organic solvent immiscible with water is used to partition the target compound. Dichloromethane is a commonly used solvent for the extraction of destruxins. The fungal culture is typically separated from the mycelium by filtration or centrifugation, and the resulting supernatant is then extracted with the organic solvent.

Solid-Phase Extraction (SPE) offers an alternative or complementary approach to liquid-liquid extraction. nih.gov For destruxins, a reversed-phase sorbent, such as C18, is commonly employed. The culture supernatant is passed through the SPE cartridge, and after washing to remove polar impurities, the retained compounds, including this compound, are eluted with a suitable organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov

High-Resolution Chromatographic Separation (HPLC, UPLC)

To achieve high purity, the crude extract containing this compound is subjected to further purification using High-Performance Liquid Chromatography (HPLC), often in a preparative or semi-preparative format. Reversed-phase chromatography is the most common mode of separation for cyclic peptides like this compound.

The selection of the stationary phase (column) and mobile phase is critical for achieving a successful separation. A C18 column is a common choice, and the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is gradually increased, is generally employed to separate this compound from other closely related destruxins and impurities.

Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster separation times compared to traditional HPLC due to the use of smaller particle size columns (typically <2 µm). sci-hub.box UPLC-MS/MS methods are particularly powerful for the analysis and quantification of destruxins, providing both retention time and mass-to-charge ratio information for confident identification. asm.org

The following table provides an example of a generic HPLC method that could be adapted for the purification of this compound.

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 500 µL |

This table represents a typical starting point for method development. The actual parameters would need to be optimized for the specific separation of this compound.

Analytical Approaches for Purity Assessment in Research Samples

The purity of an isolated research sample of this compound must be rigorously assessed to ensure the reliability of subsequent biological or chemical studies. A combination of analytical techniques is often employed for this purpose.

HPLC and UPLC are primary tools for purity assessment. By developing a high-resolution analytical method, the presence of impurities can be detected and quantified based on their peak areas in the chromatogram. Purity is often expressed as a percentage of the total peak area.

For an absolute and more definitive assessment of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique. nih.gov In qNMR, the purity of the analyte is determined by comparing the integral of a specific proton signal of the target compound to the integral of a signal from a certified internal standard of known purity and concentration. nih.gov This method is independent of the compound's extinction coefficient and can provide a highly accurate measure of purity. The identity and structural integrity of the purified this compound are confirmed using 1H NMR, 13C NMR, and mass spectrometry. scispace.com

Structural Elucidation and Advanced Spectroscopic Characterization of Homodestruxin B

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules like Homodestruxin B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the complete structure and confirming its connectivity.

One-Dimensional and Two-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR, HMBC, HSQC)

NMR spectroscopy provides detailed information about the atomic environment within a molecule. For this compound, a cyclic hexadepsipeptide composed of six amino acid residues (Pro, Ile, NMe-Ile, NMe-Ala, bAla, Hiv) univ-lille.fr, these techniques are critical:

¹H-NMR (Proton NMR): This technique reveals the number, type, and electronic environment of hydrogen atoms. Characteristic signals for methyl groups, methylene (B1212753) groups, methine protons, and amide N-H protons associated with the peptide backbone and amino acid side chains are observed.

¹³C-NMR (Carbon-13 NMR): This method provides information on the carbon skeleton, identifying distinct carbon environments such as carbonyl carbons (from amide and ester linkages), alpha-carbons, and side-chain carbons of the constituent amino acids.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate proton signals directly to the carbon atoms to which they are attached, establishing direct ¹H-¹³C connectivity. This is fundamental for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a crucial 2D NMR technique that reveals correlations between protons and carbons separated by two or three bonds. In this compound, HMBC experiments are vital for establishing the sequence of amino acid residues within the cyclic structure and confirming the connectivity between different parts of the molecule, including the peptide and ester linkages.

The combined analysis of these NMR datasets allows for the comprehensive assignment of the entire molecular framework of this compound researchgate.netacs.orgnih.gov.

Stereochemical Assignment via NMR Analysis

Determining the three-dimensional arrangement of atoms, particularly the stereochemistry of chiral centers, is paramount for understanding a molecule's biological activity. NMR spectroscopy, especially through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and through analysis of coupling constants, plays a significant role in this assignment.

Coupling Constants: The magnitude of spin-spin coupling constants (J-values) in ¹H-NMR spectra can also provide information about dihedral angles, which are indicative of stereochemistry, particularly for protons on adjacent carbons.

The precise stereochemical configuration of each amino acid residue within this compound was confirmed through these detailed NMR analyses univ-lille.frresearchgate.net.

Mass Spectrometry (MS) Applications in Structural Determination

Mass spectrometry is indispensable for determining the molecular weight and elemental composition, as well as for elucidating the fragmentation pathways that reveal structural connectivity.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, HR-MS has established its molecular formula and precise molecular weight.

| Parameter | Value |

| Molecular Formula | C₃₁H₅₃N₅O₇ |

| Monoisotopic Mass | 607.394499075 Da |

| Molecular Weight (avg) | 607.79 g/mol |

This precise mass measurement is critical for confirming the identity and purity of the isolated compound univ-lille.fr.

Fragmentation Pattern Analysis for Structural Connectivity

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of precursor ions, generating fragment ions whose masses and patterns provide insights into the molecule's structure and sequence. For cyclic peptides like this compound, MS/MS fragmentation typically yields characteristic fragment ions, such as b-ions and y-ions, which are generated by the cleavage of peptide and ester bonds.

The analysis of these fragment ions allows for the stepwise deduction of the amino acid sequence and the identification of the specific linkages within the cyclic depsipeptide. By comparing observed fragmentation patterns with those predicted for various sequences, the precise connectivity and order of amino acid residues in this compound can be confirmed acs.orgnih.govresearchgate.net.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

FTIR analysis of this compound would reveal absorption bands corresponding to the key functional groups expected in a cyclic hexadepsipeptide:

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H Stretch (hydroxyl) | 3200–3600 | Indicates the presence of hydroxyl groups, potentially on the Hiv residue. |

| C-H Stretch (aliphatic) | 2850–3000 | Characteristic of the numerous alkyl and methylene groups in the amino acid side chains. |

| Amide I (C=O Stretch) | 1630–1680 | Strong absorption due to the carbonyl group in the peptide bonds. |

| Amide II (N-H Bend/C-N Stretch) | 1510–1570 | Associated with the N-H bending and C-N stretching in the peptide backbone. |

| Ester C=O Stretch | 1730–1750 | Indicates the presence of ester linkages within the depsipeptide structure. |

The FTIR spectrum provides a molecular fingerprint, confirming the presence of these essential functional groups that constitute the this compound molecule researchgate.netpressbooks.pubcsir.co.za.

Compound List

This compound

Destruxin B

Destruxin B2

Desmethyl destruxin B

Hydroxydestruxin B

β-d-glucosyl hydroxydestruxin B

α-d-glucosyl hydroxydestruxin B

β-d-tetracetylglucosyl hydroxydestruxin B

Destruxin A4

Destruxin A5

Roseotoxin

Bursephalocids A and B

Heptelidic acid

Beauvericin

Tenuazonic acid

Maculosin

Tentoxin

Depudecin

AAL toxins

Helvolic acid

Paclitaxel (Taxol)

Resveratrol

Caulamidines A and B

Hemibrevetoxin B

Roseocardin

Homodestcardin

Trichomide A

Trichomide B

Trichomide C

Biosynthetic Pathway Elucidation of Homodestruxin B

Metabolic Transformation and Detoxification Mechanisms in Biological Systems

Enzymatic Hydroxylation of Homodestruxin B

Upon encountering this compound, plants initiate a detoxification process that begins with enzymatic hydroxylation acs.orgacs.orgpnas.orgresearchgate.netpnas.org. This metabolic step involves the introduction of a hydroxyl group (-OH) into the this compound molecule, transforming it into a less phytotoxic derivative known as hydroxythis compound (structure 4) acs.orgacs.orgpnas.orgresearchgate.netpnas.org. Spectroscopic analyses, including NMR and high-resolution mass spectrometry, coupled with chemical synthesis, have confirmed the structure of this hydroxylated metabolite acs.orgacs.orgpnas.orgpnas.org. This hydroxylation is considered an initial detoxification step, reducing the damaging effects of the parent compound on plant tissues acs.orgacs.orgpnas.org.

Correlation with Plant Disease Resistance Traits

A significant correlation has been established between the rate at which plants metabolize this compound and their inherent resistance to Alternaria brassicae acs.orgacs.orgpnas.orgresearchgate.netresearchgate.netnih.gov. Resistant plant species, like Sinapis alba, demonstrate a substantially faster rate of this compound metabolism compared to susceptible species such as Brassica napus and Brassica juncea acs.orgacs.orgpnas.orgnih.gov. This rapid detoxification, achieved through efficient hydroxylation and subsequent glycosylation, plays a key role in conferring disease resistance acs.orgacs.orgpnas.orgresearchgate.netnih.gov.

Intriguingly, the hydroxylated metabolite, hydroxythis compound, has been observed to elicit the biosynthesis of phytoalexins—antimicrobial compounds produced by plants—specifically in resistant species, while this effect is absent in susceptible species pnas.orgresearchgate.net. This dual mechanism, involving both the detoxification of the fungal phytotoxin and the activation of plant defense compounds, provides a robust strategy for plants to overcome the challenges posed by Alternaria brassicae infection pnas.org.

Metabolites of this compound

| Compound Name | Description | Primary Transformation Product | Key Modification |

| This compound (2) | Cyclic hexadepsipeptide phytotoxin | Hydroxythis compound (4) | Hydroxylation |

| Hydroxythis compound (4) | Hydroxylated derivative of this compound | β-D-glucosyl hydroxydestruxin B (5) | Glycosylation |

| β-D-glucosyl hydroxydestruxin B (5) | Glycosylated derivative of hydroxythis compound | N/A | N/A |

Comparative Metabolism Rates of this compound in Plant Species

| Plant Species | Resistance to Alternaria brassicae | Relative Metabolism Rate of this compound |

| Sinapis alba | Resistant | Significantly Faster; almost complete within 24 h nih.gov |

| Brassica napus | Susceptible | Slower; ~10% transformation in 72 h nih.gov |

| Brassica juncea | Susceptible | Slower; ~40% transformation in 72 h nih.gov |

Compound List:

this compound

Destruxin B

Hydroxythis compound

Hydroxydestruxin B

β-D-glucosyl hydroxydestruxin B

Alternaria brassicae

Sinapis alba

Brassica napus

Brassica juncea

Chemical Synthesis and Synthetic Methodology Development for Homodestruxin B

Total Synthesis Strategies for Homodestruxin B Core Structure

The total synthesis of this compound involves constructing its complex cyclic depsipeptide structure. This typically requires assembling linear precursors followed by a critical macrocyclization step. The strategies employed aim for efficiency, stereochemical control, and often, the ability to generate analogues.

Both convergent and linear synthetic approaches have been explored for this compound and related destruxins.

The success of convergent synthesis relies heavily on efficient and selective fragment coupling reactions. For this compound, these couplings typically involve forming peptide bonds between amino acid residues and ester bonds between a hydroxy acid and an amino acid. Key considerations include:

Peptide Bond Formation: Standard peptide coupling reagents (e.g., carbodiimides, phosphonium (B103445) or uronium salts) are employed. However, challenges can arise with N-methylated amino acids, which are present in this compound.

Depsipeptide Linkage: The ester bond formation, or depsipeptide linkage, is a critical step. This is often achieved through esterification reactions between a carboxylic acid and a hydroxyl group.

Dioxopiperazine Inhibition: A notable challenge in the synthesis of cyclic peptides and depsipeptides, particularly those with N-methylated amino acids at the C-terminus, is the facile formation of dioxopiperazines. To circumvent this, specific protecting group strategies have been developed. For example, the use of a Boc-hydrazide protecting group on dipeptides with a C-terminal N-methylalanine residue has been employed to inhibit dioxopiperazine formation during peptide coupling, thereby facilitating the synthesis of the linear precursor nih.govacs.org.

Development of Novel Macrolactamization/Macrocyclization Methodologies

The formation of the cyclic structure of this compound, specifically the macrolactam bond (amide bond closing the ring), is a pivotal step in its synthesis. This macrocyclization is often challenging due to entropic factors and potential side reactions.

Both solution-phase and solid-phase techniques have been utilized in the synthesis of this compound precursors and analogues.

Solution-Phase Peptide Synthesis (SPPS): This traditional method involves synthesizing peptides in solution, with purification required after each step. It allows for rigorous control over the purity and stereochemistry of intermediates. For complex molecules like this compound, solution-phase synthesis of fragments is often preferred before coupling and macrocyclization.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers advantages in terms of speed and ease of purification, as excess reagents and by-products are washed away. It has been adapted for the synthesis of depsipeptide precursors. For instance, combinatorial synthesis of cyclization precursors has been achieved using SPPS via a split-and-pool method, followed by cleavage from the polymer support researchgate.netresearchgate.net. Hybrid strategies combining SPPS for linear precursor assembly with solution-phase macrocyclization are also common, allowing for rigorous control of chemical and chiral purities of intermediates researchgate.net.

The formation of the cyclic depsipeptide structure requires a ring-closing reaction, typically a macrolactamization (amide bond formation) or macrolactonization (ester bond formation) depending on the specific disconnection strategy.

Macrolactamization: This involves forming an amide bond to close the macrocycle. Various coupling reagents are employed for this purpose.

Macrolactonization: If the ring closure occurs via an ester bond, macrolactonization methods are used. For destruxin analogues, Shiina's macrolactonization has been reported as a key reaction researchgate.net.

Strategies to Inhibit Side Reactions: As mentioned earlier, preventing dioxopiperazine formation is crucial. In some approaches, cyclization is performed via an azide (B81097) at the MeAla-βAla bond to inhibit diketopiperazine formation and racemization researchgate.net.

Stereoselective Synthesis and Chiral Control in Analogue Generation

This compound contains several chiral centers, including one in the hydroxy acid residue (Hmp). Maintaining and controlling the stereochemistry throughout the synthesis is paramount for obtaining the correct natural product and for generating analogues with defined stereochemistry for structure-activity relationship studies.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials (from the chiral pool) is a common strategy to introduce and maintain chirality.

Asymmetric Synthesis: Development of asymmetric synthetic methods for key chiral fragments is essential. For example, the hydroxy acid component, (2R)-2-hydroxy-4-methylpentanoic acid (Hmp), requires stereoselective synthesis.

Analogue Generation: To explore the biological activity of this compound, researchers synthesize a range of analogues with modifications at specific positions. This requires synthetic routes that are amenable to diversification. The development of robust synthetic methodologies allows for the systematic variation of amino acid residues and the hydroxy acid component, enabling detailed structure-activity relationship (SAR) studies acs.orgresearchgate.netresearchgate.net. For instance, analogues like desmethyldestruxin B, hydroxydestruxin B, and hydroxythis compound have been synthesized by modifying specific residues in the destruxin B core structure nih.govacs.org.

Mechanistic Investigations of Biological Activity and Interactions

Elucidation of Homodestruxin B's Role in Plant-Pathogen Interactions

This compound is a cyclic hexadepsipeptide phytotoxin produced by the necrotrophic fungus Alternaria brassicae, the causal agent of black spot disease in brassica crops. researchgate.net Its interaction with host plants is a critical factor in the pathogenesis of this disease.

This compound exhibits non-host-specific phytotoxicity, inducing symptoms such as chlorosis and necrosis on the leaves of various plant species, not limited to the host plants of A. brassicae. researchgate.net However, the degree of sensitivity varies among different plant species. Notably, Brassica species, the primary hosts, are highly sensitive to the toxin. researchgate.net

The key to a plant's resistance or susceptibility lies in its ability to metabolize and detoxify this compound. mdpi.comnih.gov

Susceptible Species: In susceptible plants, such as Brassica napus (rapeseed) and Brassica juncea (mustard), the detoxification process is slow. This allows the toxin to accumulate, leading to the characteristic disease symptoms.

Resistant Species: In contrast, resistant species like Sinapis alba (white mustard) can rapidly metabolize this compound into a less toxic compound, hydroxythis compound. nih.gov This rapid transformation prevents the toxin from reaching concentrations high enough to cause significant damage. mdpi.comnih.gov

The rate of this metabolic transformation directly correlates with the plant's level of resistance to the black spot disease. mdpi.comnih.gov Studies utilizing radiolabeled compounds have confirmed that resistant plants transform the toxin at a significantly faster rate than susceptible ones. mdpi.comnih.gov

A comparative analysis of the phytotoxicity of this compound and its related compounds was conducted using a quantitative bioassay on plant cell suspension cultures of Sinapis alba. The results indicated that this compound is one of the most potent toxins in this family. nih.gov

Table 1: Comparative Phytotoxicity of this compound and its Analogs

| Compound | EC₅₀ (M) in Sinapis alba cell cultures | Relative Phytotoxicity |

|---|---|---|

| This compound | 3x10⁻⁴ | High |

| Destruxin B | 5x10⁻⁴ | Moderate |

| Desmethyldestruxin B | >5x10⁻⁴ | Lower |

| Hydroxydestruxin B | >5x10⁻⁴ | Significantly Lower |

| Hydroxythis compound | Not specified, but noted as less phytotoxic | Significantly Lower |

Data sourced from Pedras et al. (2000). nih.gov

While this compound itself is primarily a virulence factor, its metabolic byproducts can trigger plant defense mechanisms. The detoxified metabolite, hydroxydestruxin B (derived from the related compound destruxin B), has been shown to induce the biosynthesis of phytoalexins in disease-resistant plant species. nih.gov Phytoalexins are antimicrobial compounds produced by plants to limit the spread of pathogens.

This induction of defense responses, however, appears to be specific to resistant species. In susceptible species, the application of hydroxydestruxin B does not lead to a significant phytoalexin response. nih.gov This suggests that resistant plants not only detoxify the fungal toxin but also use the detoxified product as a signal to activate their own defense systems, creating a two-tiered protective mechanism.

This compound, along with Destruxin B, is considered a key virulence factor for Alternaria brassicae. researchgate.net These toxins are produced by the fungus during colonization and are instrumental in causing the characteristic black spot lesions on host leaves. nih.gov

The role of this compound in virulence is to condition the host tissue, breaking down plant cellular integrity and facilitating the spread of the fungus. researchgate.net The ability of the fungus to produce these toxins directly impacts its aggressiveness and the severity of the disease. While not strictly host-specific, the high sensitivity of Brassica species to this compound contributes to the pathogen's success in these hosts. researchgate.net The production of this toxin allows the necrotrophic pathogen to kill host cells, providing the fungus with the nutrients it needs to grow and reproduce, thus driving the progression of the disease.

Cellular and Molecular Targets in Eukaryotic Systems

The precise cellular and molecular targets of this compound in eukaryotic cells have not been fully elucidated in the currently available scientific literature. While its phytotoxic effects are well-documented, the specific proteins, enzymes, or signaling pathways that it directly interacts with to induce chlorosis and necrosis remain a subject for further investigation. Research on other destruxins suggests potential targets could include ion channels or enzymes involved in cellular energy production, but specific studies confirming these for this compound are lacking.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Specific structure-activity relationship (SAR) studies focusing exclusively on a wide range of this compound analogues are limited. However, comparisons between this compound and its naturally occurring relatives provide foundational insights into how structural modifications affect its phytotoxicity.

This compound is a cyclic depsipeptide, a class of compounds where the specific sequence and nature of the amino and hydroxy acids are critical to their biological activity. This compound differs from the more common Destruxin B in the α-hydroxy acid residue.

The primary structural differences among the naturally occurring destruxins produced by A. brassicae involve the side chain of one amino acid residue and the level of methylation.

Comparison with Destruxin B: this compound and Destruxin B are structurally very similar, which is reflected in their potent phytotoxicity. Quantitative assays show this compound to be slightly more toxic than Destruxin B, suggesting that the specific α-hydroxy acid in its structure enhances its activity. nih.gov

Hydroxylation: The most significant change in bioactivity comes from the hydroxylation of the parent toxins. The metabolic conversion of this compound to Hydroxythis compound, and similarly Destruxin B to Hydroxydestruxin B, results in a dramatic decrease in phytotoxicity. nih.gov This indicates that the specific region of the molecule that undergoes hydroxylation is crucial for its toxic activity. The addition of a polar hydroxyl group likely alters the molecule's ability to interact with its cellular target or traverse cell membranes.

N-methylation: The comparison between Destruxin B and Desmethyldestruxin B shows that the absence of a methyl group on one of the nitrogen atoms reduces phytotoxicity. nih.gov This suggests that the N-methyl group is important for maintaining the optimal conformation of the cyclic structure for biological activity or for the hydrophobic interactions with its target.

These comparisons underscore that even minor modifications, such as the addition of a hydroxyl group or the removal of a methyl group, can significantly impact the phytotoxic potency of these molecules.

Conformational Analysis and Bioactive Conformations of this compound

The three-dimensional structure of this compound, a cyclic hexadepsipeptide, is crucial for its biological activity. Conformational analysis, through both experimental and computational methods, provides insights into the molecule's preferred shapes and the specific conformation responsible for its interactions with biological targets. While detailed experimental data specifically for this compound is limited, studies on the broader family of destruxins offer significant understanding of its likely conformational properties.

Key Findings from Conformational Studies:

Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with molecular modeling, has further elucidated the structure-activity relationships of destruxins. These investigations have highlighted the importance of a distinct hydrophobic convex surface on the molecule. This hydrophobic region is believed to be critical for the biological activity of destruxins, likely mediating interactions with cellular membranes or specific protein targets. The specific arrangement of the amino acid side chains contributes to the formation and accessibility of this bioactive surface.

Computational approaches, such as energy minimization and molecular dynamics simulations, are valuable for exploring the potential energy surface of this compound and identifying low-energy, stable conformers. These methods can provide detailed information on bond angles, bond lengths, and dihedral angles that define the molecule's three-dimensional shape.

The Bioactive Conformation:

The bioactive conformation of a molecule is the specific three-dimensional arrangement it adopts to interact with its biological target and elicit a response. For this compound and related destruxins, the bioactive conformation is closely linked to the presence of the aforementioned type I β-turn and the resulting hydrophobic convex surface. It is hypothesized that this conformation allows the molecule to effectively present its hydrophobic residues to a binding partner, which is a common mechanism for peptide-protein or peptide-membrane interactions.

The rigidity conferred by the cyclic structure and the β-turn helps to minimize the entropic penalty upon binding to a target, a favorable characteristic for potent biological activity. Variations in the amino acid residues among different destruxin analogues can influence the precise shape and hydrophobicity of this surface, thereby modulating their biological specificity and potency.

Below is a data table presenting the idealized dihedral angles for a standard type I β-turn, which represents the likely core conformation of the backbone of this compound. The residues at positions i+1 and i+2 form the turn.

| Dihedral Angle | Idealized Value (°) |

| φ (phi) of residue i+1 | -60 |

| ψ (psi) of residue i+1 | -30 |

| φ (phi) of residue i+2 | -90 |

| ψ (psi) of residue i+2 | 0 |

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography (LC) Techniques for Separation and Analysis

Liquid chromatography (LC) stands as a cornerstone for the separation and analysis of Homodestruxin B from complex matrices. wikipedia.org This technique's ability to separate components within a mixture makes it indispensable for isolating the target analyte before detection. wikipedia.org

HPLC with Various Detection Modalities (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of mycotoxins like this compound. ekb.egnih.gov HPLC systems, equipped with various detectors, offer robust and reliable methods for quantification. nih.gov

UV Detection: HPLC coupled with a Diode-Array Detector (DAD) or a standard UV detector is a common approach for identifying and quantifying phenolic compounds and flavonoids, and can be applied to other UV-absorbing compounds like this compound. nih.govmdpi.com The selection of an optimal wavelength is critical for sensitivity. nih.gov For instance, in the analysis of phenolic compounds, wavelengths of 210, 280, and 360 nm have been used. nih.gov

Fluorescence Detection (FLD): For compounds that fluoresce or can be derivatized to be fluorescent, HPLC with a fluorescence detector offers high sensitivity and selectivity. mdpi.comnih.gov This method has been successfully applied to the analysis of various mycotoxins and other biomolecules. ekb.egnih.gov A validated HPLC method with fluorescence detection for aminothiols involved a derivatization step to enhance fluorescence, achieving excellent linearity and precision. nih.gov

A typical HPLC analysis involves a reversed-phase column, such as a C18 column, and a gradient mobile phase, often consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidified aqueous phase. nih.govnih.gov The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification when compared to a known standard. waters.com The peak area in the resulting chromatogram is proportional to the concentration of the compound. waters.com

UPLC for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. austinpublishinggroup.comresearchgate.net This is achieved by using columns with smaller particle sizes (typically less than 2.5 µm) and operating at higher pressures. austinpublishinggroup.comresearchgate.net The benefits of UPLC include reduced solvent consumption, increased sensitivity, and higher throughput, making it ideal for analyzing a large number of samples. austinpublishinggroup.comlcms.cz UPLC systems can significantly shorten run times while maintaining or even improving the separation efficiency compared to HPLC. researchgate.net

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. innovatechlabs.com While this compound itself is not typically analyzed by GC due to its low volatility, GC-MS can be employed for the profiling of volatile metabolites produced by the same fungal source, which can indirectly indicate the presence of related compounds. The sample is volatilized and separated in a gaseous mobile phase. innovatechlabs.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. innovatechlabs.commdpi.com This technique is highly sensitive and can detect substances at very low levels. innovatechlabs.com

Coupled Mass Spectrometry (LC-MS, GC-MS) for Sensitive and Specific Detection

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the separation and definitive identification of compounds like this compound. wikipedia.org Mass spectrometry offers high sensitivity and selectivity, providing information about the mass-to-charge ratio of the analyte, which aids in its structural elucidation. wikipedia.org

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org An HPLC-ESI-MS method has been documented for the analysis of this compound and its analogs. core.ac.uk

Quadrupole and Time-of-Flight (TOF) Mass Analyzers

Different types of mass analyzers can be coupled with chromatography systems, each with its own advantages.

Quadrupole Mass Analyzers: These are mass filters that allow ions of a specific mass-to-charge ratio to pass through to the detector. tofwerk.com They are robust and widely used in routine quantitative analysis. biocompare.com Triple quadrupole (TQ) instruments are a form of tandem mass spectrometer that offer high sensitivity and selectivity. biocompare.com

Time-of-Flight (TOF) Mass Analyzers: TOF analyzers measure the time it takes for an ion to travel a known distance; this time is proportional to the square root of the mass-to-charge ratio. sepsolve.com A key advantage of TOF is its ability to analyze all ions simultaneously, leading to higher sensitivity and the ability to perform retrospective data analysis. tofwerk.comsepsolve.com Quadrupole time-of-flight (Q-TOF) mass spectrometers combine the features of both quadrupole and TOF analyzers, offering high mass accuracy and resolution. lcms.czresearchgate.net This makes them particularly useful for the identification of unknown compounds and for obtaining high-quality mass spectral data. lcms.cz

| Mass Analyzer | Principle of Operation | Key Advantages |

| Quadrupole | Acts as a mass filter, allowing ions of a specific m/z to pass. tofwerk.com | Robust, widely used for quantitative analysis. biocompare.com |

| Time-of-Flight (TOF) | Measures the time for ions to travel a known distance. sepsolve.com | High sensitivity, simultaneous detection of all ions. tofwerk.comsepsolve.com |

| Quadrupole Time-of-Flight (Q-TOF) | Hybrid of quadrupole and TOF technologies. lcms.cz | High mass accuracy and resolution. lcms.czresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique for the structural confirmation of analytes. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first stage of mass analysis (MS1). creative-proteomics.com This selected ion is then fragmented, typically through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS2). creative-proteomics.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. creative-proteomics.comresearchgate.net

LC-MS/MS has become a standard method for the sensitive and specific quantification of a wide range of compounds in complex matrices, including mycotoxins and pharmaceuticals. nih.govmeasurlabs.com The technique's ability to reduce background noise and interference makes it highly reliable for confirmatory analysis. biocompare.com High-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS) have been used for the detection of cyclic hexadepsipeptides, a class of compounds to which this compound belongs. researchgate.net

Immunoassays (e.g., ELISA) for Rapid Screening and Quantification

Immunoassays represent a powerful and widely utilized platform for the rapid screening and quantification of various analytes, including mycotoxins like this compound. These methods are predicated on the highly specific binding interaction between an antibody and its target antigen. Among the different immunoassay formats, the Enzyme-Linked Immunosorbent Assay (ELISA) is particularly noteworthy for its sensitivity, specificity, and high-throughput capabilities, making it a valuable tool in analytical toxicology and food safety monitoring.

The development of an immunoassay for this compound would first necessitate the production of specific antibodies that can recognize and bind to the molecule. As this compound is a small molecule, it would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response in an animal model, typically a mouse or a rabbit, for the production of polyclonal or monoclonal antibodies. Monoclonal antibodies, produced from hybridoma technology, are generally preferred for their monospecificity and consistent performance.

Once specific antibodies are generated, they can be integrated into various immunoassay formats. The most common format for mycotoxin analysis is the competitive ELISA. In a typical competitive ELISA for this compound, a known amount of this compound-protein conjugate is immobilized onto the surface of a microtiter plate well. The sample to be tested, potentially containing unknown amounts of this compound, is mixed with a limited amount of specific anti-Homodestruxin B antibody and added to the well. The free this compound in the sample will compete with the immobilized this compound for binding to the limited antibody sites.

Following an incubation period, the unbound reagents are washed away. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then added. This secondary antibody binds to the primary antibody that is now bound to the immobilized this compound on the plate. After another washing step, a substrate for the enzyme is added, which results in a colorimetric or fluorescent signal. The intensity of this signal is inversely proportional to the concentration of this compound in the original sample. A higher concentration of this compound in the sample leads to less primary antibody binding to the plate, resulting in a weaker signal. Quantification is achieved by comparing the signal from the sample to a standard curve generated with known concentrations of this compound.

While specific research detailing a dedicated ELISA for this compound is not extensively published, the development of such assays for other destruxins and cyclodepsipeptide mycotoxins has been reported, demonstrating the feasibility of this approach. For instance, immunoassays have been successfully developed for Destruxin A and other related fungal toxins. These assays often exhibit high sensitivity, with detection limits typically in the nanogram per milliliter (ng/mL) range.

A critical aspect of immunoassay development is the assessment of cross-reactivity. Due to the structural similarity among the different destruxins, an antibody raised against this compound may also recognize other destruxins, such as Destruxin B, Destruxin A, and their derivatives. The degree of cross-reactivity needs to be thoroughly evaluated to understand the specificity of the assay. The following table illustrates the kind of data that would be generated in the validation of a hypothetical this compound ELISA.

Table 1: Illustrative Performance Characteristics of a Hypothetical Competitive ELISA for this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Working Range | 0.5 - 50 ng/mL |

| Cross-Reactivity: | |

| This compound | 100% |

| Destruxin B | 75% |

| Desmethyldestruxin B | 50% |

| Destruxin A | 20% |

| Destruxin E | <5% |

| Recovery (spiked samples) | 85 - 110% |

| Intra-assay Precision (CV%) | <10% |

| Inter-assay Precision (CV%) | <15% |

The data presented in the table are hypothetical and serve to illustrate the performance metrics that would be crucial for validating an ELISA for this compound. The development of such a rapid and sensitive immunoassay would significantly enhance the capabilities for monitoring this mycotoxin in various matrices, including agricultural commodities and environmental samples, thereby contributing to a better understanding of its prevalence and potential risks.

Computational Chemistry and Molecular Modeling Studies of Homodestruxin B

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum Mechanical (QM) calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental for understanding the electronic structure and dynamics of molecules, particularly in the context of chemical reactions mdpi.comchemrxiv.orgwikipedia.org. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and reaction pathways.

Principles and Applications: QM calculations can accurately predict reaction mechanisms, transition states, and activation energies, providing a detailed mechanistic understanding of chemical transformations mdpi.comwikipedia.orgresearchgate.net. DFT, a widely used QM method, calculates molecular orbitals and electron densities, enabling the prediction of properties such as reactivity, site selectivity, and thermodynamic parameters wikipedia.orgnih.gov. For complex biological systems, such as enzyme-catalyzed reactions, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are employed, treating the active site with QM and the surrounding environment with Molecular Mechanics (MM) to account for environmental effects on reaction energetics mdpi.com.

Relevance to Homodestruxin B: While specific QM studies on this compound's reaction mechanisms are not extensively documented in the provided search results, these methods could be applied to investigate its potential metabolic transformations, degradation pathways, or specific chemical reactions it might undergo. For instance, DFT calculations could elucidate the electronic distribution within this compound, identifying reactive centers and predicting the feasibility of certain chemical modifications or enzymatic conversions. The insights gained could also inform strategies for chemical synthesis or modification.

Table 1: Quantum Mechanical Calculations (Illustrative Examples)

| Method/Approach | Typical Application | Key Outputs | Representative Studies (for context) |

| Density Functional Theory (DFT) | Electronic structure, reaction pathways, transition states, energies, orbitals | Activation energies, reaction barriers, HOMO/LUMO energies, molecular electrostatic potential (MEP) | mdpi.comchemrxiv.orgwikipedia.orgresearchgate.netnih.gov |

| Ab Initio Methods | High-accuracy quantum chemical calculations | Ground state energies, molecular geometries, reaction mechanisms | mdpi.comchemrxiv.orgwikipedia.org |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Enzyme active sites and their environment | Reaction pathways and activation energies within a biological context, considering environmental effects | mdpi.com |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, based on classical mechanics and force fields wikipedia.orgbonvinlab.orgnih.gov. These simulations are crucial for understanding the dynamic nature of molecules, including their flexibility, stability, and how they interact with their environment.

Principles and Applications: MD simulations allow researchers to explore the conformational landscape of molecules, revealing a range of possible three-dimensional structures and their relative stabilities plos.orgnih.govelifesciences.org. By simulating the system over time (from nanoseconds to microseconds or longer), MD can capture dynamic processes such as protein folding, ligand binding, and conformational changes essential for function bonvinlab.orgnih.gov. Enhanced sampling methods can be employed to improve the exploration of complex conformational spaces that might be missed in standard MD runs bonvinlab.orgnih.gov.

Table 2: Molecular Dynamics Simulations (Illustrative Examples)

| Simulation Type | Purpose | Key Outputs | Representative Studies (for context) |

| Atomistic Molecular Dynamics (MD) | Exploring conformational landscapes, protein dynamics, ligand-protein interactions | Conformational ensembles, root-mean-square deviation (RMSD), principal components (PCs), binding site dynamics, stability | bonvinlab.orgnih.govplos.orgnih.govelifesciences.org |

| Enhanced Sampling Methods | Improving sampling of conformational space | More comprehensive conformational distributions, identification of rare events or metastable states | bonvinlab.orgnih.gov |

Homology Modeling and Docking Studies for Enzyme-Substrate Interactions

When experimental three-dimensional (3D) structures of target proteins are unavailable, homology modeling serves as a powerful computational tool. Molecular docking then complements this by predicting how a ligand, such as this compound, interacts with a target protein.

Molecular Docking: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a target protein nih.govaaru.edu.jomdpi.comrsc.orgresearchgate.netmdpi.comnih.govresearchgate.net. By simulating the binding process, docking can identify potential binding modes, predict binding energies (often expressed in kcal/mol), and highlight key interactions such as hydrogen bonds, van der Waals forces, and π-π stacking nih.govnih.gov. These studies are instrumental in elucidating a compound's mechanism of action, identifying potential drug targets, and guiding the design of new therapeutic agents nih.govmdpi.comrsc.orgresearchgate.netmdpi.comnih.govresearchgate.net. For example, docking studies have been used to predict interactions of natural products with bacterial enzymes like DNA gyrase or enzymes involved in metabolic pathways nih.govmdpi.comrsc.orgresearchgate.netnih.gov.

Relevance to this compound: Homology modeling could be used to generate 3D structures of enzymes or other biological macromolecules that this compound might interact with, especially if their experimental structures are not available. Subsequently, molecular docking can be employed to predict how this compound binds to these modeled targets. This would allow researchers to hypothesize about its mechanism of action, identify specific binding sites, and potentially predict its efficacy or selectivity against different targets.

Table 3: Homology Modeling & Docking Studies (Illustrative Examples)

| Technique | Purpose | Key Outputs | Representative Studies (for context) |

| Homology Modeling | Predicting 3D structures of proteins with unknown experimental structures | 3D protein models, identification of active/binding sites, understanding protein fold and conserved residues | researchgate.netnih.govaaru.edu.jonih.govbiotech-asia.org |

| Molecular Docking | Predicting ligand binding modes, affinities, and interactions with target proteins | Binding poses, docking scores (e.g., kcal/mol), hydrogen bonds, π-π stacking, hydrophobic interactions, identification of potential inhibitors or active sites | nih.govaaru.edu.jomdpi.comrsc.orgresearchgate.netmdpi.comnih.govresearchgate.net |

In Silico Prediction of Biosynthetic Pathways and Structural Modifications

Understanding how natural products like this compound are synthesized in their producing organisms is crucial for both fundamental research and potential biotechnological applications. In silico methods, particularly genome mining and analysis of Biosynthetic Gene Clusters (BGCs), play a significant role in this area.

Principles and Applications: Genome mining involves computationally analyzing microbial genomes to identify BGCs, which are contiguous regions of DNA encoding the enzymes responsible for the synthesis of secondary metabolites jmicrobiol.or.krmdpi.commdpi.comnih.govnih.gov. Tools such as antiSMASH and PRISM automate the identification and characterization of these clusters, predicting the types of metabolites produced (e.g., terpenes, polyketides, non-ribosomal peptides) and the enzymes involved mdpi.commdpi.comnih.gov. This approach can reveal novel biosynthetic pathways and guide the discovery of new compounds. Furthermore, computational methods can predict the effects of structural modifications on a molecule's properties, aiding in structure-activity relationship (SAR) studies and rational drug design researchgate.net.

Relevance to this compound: By applying genome mining techniques to fungal species known to produce this compound, such as Trichoderma longibrachiatum frontiersin.orgmdpi.com, researchers can identify the specific BGCs responsible for its biosynthesis. This would involve analyzing the genomic sequences to pinpoint genes encoding non-ribosomal peptide synthetases (NRPS) or other enzymes characteristic of depsipeptide synthesis. Such analyses can provide a blueprint for understanding the biosynthetic machinery and potentially enable heterologous production or combinatorial biosynthesis to generate novel analogs with modified properties.

Table 4: In Silico Biosynthetic Pathway Prediction (Illustrative Examples)

| Tool/Approach | Purpose | Key Outputs | Representative Studies (for context) |

| Genome Mining / BGC Analysis | Identifying genes and clusters responsible for secondary metabolite biosynthesis | Identification of Biosynthetic Gene Clusters (BGCs), prediction of metabolite classes (e.g., terpenes, PKS, NRPS), pathway reconstruction, identification of enzymes involved | jmicrobiol.or.krmdpi.commdpi.comnih.govnih.gov |

| antiSMASH / PRISM | Automated identification and analysis of BGCs | Classification of BGCs, prediction of core structures, identification of tailoring enzymes, similarity to known clusters (MIBiG database) | mdpi.commdpi.comnih.gov |

| Prediction of Structural Modifications | Designing novel analogs or understanding structure-activity relationships (SAR) | Predicted binding affinities of modified structures, identification of key functional groups for activity, potential improvements in efficacy or selectivity | researchgate.net |

Compound List

this compound

Destruxin B

Destruxin A5

Trichomides

Roseocardin

Homodestcardin

Cyclonerodiol

Trichothecenes

Albaflavenone

Isorenieratene

Ethambutol

Ciprofloxacin

Donepezil

Carbendazim

Future Perspectives and Emerging Research Avenues for Homodestruxin B

Biosynthetic Pathway Engineering for Novel Analogue Production

The production of Homodestruxin B and other destruxins is orchestrated by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.govresearchgate.net Understanding and manipulating the biosynthetic machinery of these compounds opens up possibilities for generating novel analogues with enhanced or altered biological activities.

The core of destruxin biosynthesis lies in a gene cluster that encodes the NRPS, as well as tailoring enzymes responsible for modifications to the basic structure. The NRPS functions as an assembly line, sequentially adding amino acid and α-hydroxy acid building blocks to the growing peptide chain. nih.govresearchgate.net The modular nature of NRPSs is a key target for bioengineering. Each module is responsible for the recognition, activation, and incorporation of a specific monomer. By modifying or swapping these modules, it is possible to incorporate different amino acids or α-hydroxy acids into the final product, leading to the creation of a library of novel destruxin analogues.

Recent advancements in synthetic biology and genetic engineering provide powerful tools for NRPS modification. biorxiv.orgnih.govspringernature.comspringernature.com Techniques such as Golden Gate assembly can be employed for the efficient and high-throughput generation of novel and engineered NRPS libraries. biorxiv.org This approach allows for the targeted derivatization of natural products by altering the peptide backbone. biorxiv.org For instance, the specificity of the adenylation (A) domains, which are responsible for selecting the amino acid monomers, can be altered to accept alternative substrates. Furthermore, the condensation (C) domains, which catalyze the formation of peptide bonds, can be engineered to improve the efficiency of incorporating non-natural amino acids.

The tailoring enzymes within the destruxin biosynthetic cluster also present opportunities for generating diversity. These enzymes, which may include oxidases, methyltransferases, and hydroxylases, are responsible for the final chemical modifications that give rise to the variety of naturally occurring destruxins. By overexpressing, deleting, or modifying these tailoring enzymes, the production of specific destruxin analogues can be controlled, or entirely new derivatives can be generated.

The table below outlines potential engineering strategies for the generation of novel this compound analogues.

| Engineering Strategy | Target Enzyme/Domain | Potential Outcome |

| Module Swapping | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of different amino acid or α-hydroxy acid building blocks, leading to a diverse library of new destruxin analogues. |

| Domain Engineering | Adenylation (A) Domain of NRPS | Altered substrate specificity, allowing for the incorporation of non-natural amino acids. |

| Tailoring Enzyme Modification | Oxidases, Methyltransferases, Hydroxylases | Production of novel derivatives with altered functional groups, potentially leading to enhanced bioactivity or novel functions. |

| Promoter Engineering | Genes within the biosynthetic cluster | Increased production yields of specific destruxin analogues. |

Development of this compound-Inspired Agrochemicals and Herbicides

The inherent biological activities of destruxins, including this compound, make them promising candidates for the development of novel agrochemicals. nih.gov Their insecticidal and phytotoxic properties have been well-documented, suggesting potential applications as biopesticides and bioherbicides. nih.govnih.govresearchgate.net

This compound and other destruxins exhibit phytotoxicity against a range of plant species. nih.govresearchgate.net This herbicidal activity opens the door for their development as natural-product-based herbicides. A key area of research is understanding the host-selectivity of their phytotoxic effects. Some plant species have demonstrated the ability to detoxify destruxins through metabolic processes such as hydroxylation, rendering them less susceptible. researchgate.net By studying these detoxification mechanisms, it may be possible to design this compound-inspired herbicides with improved efficacy and selectivity against specific weed species, while minimizing harm to crops. The development of such bioherbicides would offer a more environmentally friendly alternative to synthetic herbicides. mdpi.com

In addition to their phytotoxicity, destruxins are potent insecticides. nih.govresearchgate.net They have been shown to be effective against a variety of insect pests. nih.govresearchgate.net The insecticidal mechanism of action often involves the disruption of ion channels and the suppression of the insect immune system. plos.orgmdpi.com this compound, as a member of this class of compounds, could serve as a lead structure for the development of new insecticides. By optimizing its structure, it may be possible to enhance its insecticidal potency, broaden its spectrum of activity, or improve its stability in the field. The combination of insecticidal and phytotoxic properties also raises the possibility of developing dual-action agrochemicals that can simultaneously control insect pests and weeds.

The table below summarizes the potential agrochemical applications of this compound.

| Application | Target | Mode of Action | Potential Advantages |

| Bioherbicide | Weeds | Phytotoxicity, potentially through membrane disruption or metabolic inhibition. | Environmentally friendly, biodegradable, potential for host-selectivity. |

| Bioinsecticide | Insect Pests | Disruption of ion channels, immunosuppression. | Novel mode of action to combat insecticide resistance, biodegradable. |

| Dual-Action Agrochemical | Weeds and Insect Pests | Combined phytotoxic and insecticidal activities. | Broad-spectrum pest control, reduced need for multiple chemical applications. |

Application in Chemical Biology as Probes for Target Identification

Natural products like this compound are valuable tools in chemical biology for dissecting complex biological processes. acs.orgnih.govnevadogroup.comacs.orgnih.gov Their inherent ability to interact with specific biological macromolecules with high affinity and selectivity makes them ideal starting points for the development of chemical probes. acs.orgnih.govacs.orgnih.gov A chemical probe is a small molecule designed to selectively bind to a specific protein or other biomolecule, allowing for the study of its function in a biological system. acs.org

To be utilized as a chemical probe, this compound would need to be chemically modified to incorporate a reporter tag, such as a fluorescent dye, a biotin affinity tag, or a radioactive isotope. This modification would allow for the visualization and/or isolation of the cellular targets of this compound. For example, a fluorescently labeled this compound derivative could be used in cellular imaging studies to determine its subcellular localization and identify the organelles or protein complexes with which it interacts.

Affinity-based proteomics is a powerful technique for target identification that could be employed with a modified this compound. In this approach, a this compound analogue containing an affinity tag, such as biotin, would be introduced into a cellular or tissue lysate. The biotinylated probe, along with its bound protein targets, could then be captured using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, providing a list of potential cellular targets of this compound.

Furthermore, radiolabeled versions of this compound could be synthesized to facilitate binding studies and to quantify the interaction with its targets. These probes would be invaluable in determining the binding affinity and kinetics of this compound with its cellular receptors, providing crucial information for understanding its mechanism of action.

The table below outlines the potential applications of this compound as a chemical probe.

| Probe Type | Reporter Tag | Application | Information Gained |

| Fluorescent Probe | Fluorescent Dye | Cellular Imaging | Subcellular localization, identification of interacting organelles or protein complexes. |

| Affinity Probe | Biotin | Affinity-Based Proteomics | Identification of direct protein targets. |

| Radiolabeled Probe | Radioactive Isotope | Binding Assays | Quantification of binding affinity and kinetics. |

Integration of Omics Technologies for Comprehensive Interaction Analysis

To gain a holistic understanding of the biological effects of this compound, it is essential to integrate various "omics" technologies. These high-throughput approaches, including metabolomics, proteomics, and transcriptomics, can provide a comprehensive picture of the molecular changes that occur in an organism upon exposure to this compound.

Metabolomics can be used to analyze the global metabolic profile of an organism in response to this compound treatment. mdpi.commdpi.com This can reveal which metabolic pathways are perturbed by the compound, providing insights into its mechanism of action. mdpi.com For example, metabolomic analysis of a plant treated with this compound could identify changes in key metabolic pathways related to growth, defense, or photosynthesis. Similarly, metabolomic studies of the producing fungus itself can shed light on the regulation of this compound biosynthesis and its role in the fungus's own metabolism. nih.govnih.govasm.org

Proteomics allows for the large-scale analysis of protein expression and modification. nih.gov By comparing the proteome of treated and untreated cells or organisms, it is possible to identify proteins whose expression levels or post-translational modifications are altered by this compound. nih.govsci-hub.st This information can help to pinpoint the cellular pathways and processes that are affected by the compound. For instance, proteomic studies have been used to investigate the effects of destruxins on insect hemocytes, revealing changes in proteins related to immunity and stress responses. nih.govsci-hub.st

Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed at a given time. plos.orgmdpi.combiorxiv.orgfigshare.com By analyzing the transcriptome of an organism exposed to this compound, researchers can identify genes that are up- or down-regulated in response to the compound. plos.orgmdpi.combiorxiv.orgfigshare.com This can provide valuable clues about the cellular signaling pathways that are activated or inhibited by this compound and can help to identify its primary molecular targets. Transcriptomic analyses have been instrumental in understanding the immune response of insects to destruxin exposure. plos.orgmdpi.combiorxiv.orgfigshare.com

By integrating the data from these different omics platforms, a more complete and nuanced understanding of the biological activity of this compound can be achieved. This integrated approach will be crucial for elucidating its mechanism of action, identifying its cellular targets, and ultimately, for guiding its development for various biotechnological applications.

The table below summarizes the application of omics technologies in the study of this compound.

| Omics Technology | Information Provided | Research Questions Addressed |

| Metabolomics | Global metabolic profile | Which metabolic pathways are perturbed by this compound? What is the role of this compound in the metabolism of the producing fungus? |

| Proteomics | Changes in protein expression and modification | Which cellular pathways and processes are affected by this compound? What are the downstream effects of target engagement? |

| Transcriptomics | Changes in gene expression | Which genes are up- or down-regulated in response to this compound? What signaling pathways are activated or inhibited? |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for structural identification and purity assessment of Homodestruxin B?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For purity validation, reverse-phase HPLC coupled with UV detection (e.g., at 210–220 nm) is recommended. Comparative analysis with synthetic standards or known destruxin analogs (e.g., destruxin A4/A5) can resolve ambiguities in stereochemistry .

Q. How can researchers isolate this compound from fungal cultures, and what growth conditions optimize yield?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges after fungal fermentation in potato dextrose broth (PDB) at 25–28°C for 10–14 days. Fractionation via flash chromatography (gradient elution: 20–100% acetonitrile in water) followed by preparative HPLC ensures high-purity isolation. Yield optimization requires strain-specific tuning of pH (5.5–6.5) and aeration .

Q. What in vitro bioassays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Insecticidal activity can be tested using Drosophila melanogaster larvae in diet-incorporation assays (LC50 determination). For phytotoxicity, leaf puncture assays on host plants (e.g., strawberry or tomato) inoculated with Alternaria spp. are effective. Include destruxin A4/A5 as positive controls to validate assay sensitivity .

Advanced Research Questions

Q. Why does this compound lack insecticidal activity compared to destruxin A4/A5, and how can structure-activity relationships (SARs) be explored?

- Methodological Answer : SAR studies should focus on substitutions in the cyclic depsipeptide backbone. Replace MeIle (in destruxin A4/A5) with MeVal (in this compound) via semi-synthesis or genetic engineering of biosynthetic gene clusters (BGCs). Molecular docking with insect ATPase receptors can clarify steric/electronic mismatches. LC-MS/MS-based metabolomics of treated insect tissues may reveal differential detoxification pathways .

Q. How do plant-pathogen interactions involving this compound influence host resistance mechanisms?

- Methodological Answer : Use transcriptomic (RNA-seq) and metabolomic (GC-MS/LC-MS) profiling of infected plant tissues (e.g., Lycopersicum esculentum) to identify upregulated defense genes (e.g., PR proteins) and stress metabolites (e.g., mannitol, proline). Compare wild-type plants with mutants lacking key resistance genes (e.g., NPR1) to dissect toxin-specific pathways .

Q. What experimental designs address contradictory data on this compound’s role in fungal virulence?

- Methodological Answer : Conduct comparative pathogenicity assays using Aschersonia spp. knockout strains lacking this compound biosynthesis. Pair this with co-inoculation studies (this compound + destruxin A4/A5) to evaluate synergistic/antagonistic effects. Statistical analysis (ANOVA with Tukey’s HSD) must account for environmental variability (e.g., temperature, humidity) .

Q. How can researchers validate this compound’s biosynthetic pathway and regulatory elements?

- Methodological Answer : Use genome mining (antiSMASH, PRISM) to identify BGCs in Aschersonia spp. CRISPR-Cas9-mediated gene knockout of non-ribosomal peptide synthetase (NRPS) domains can confirm pathway roles. Heterologous expression in Aspergillus nidulans coupled with LC-HRMS tracking of intermediates validates enzymatic steps .

Data Presentation & Reproducibility Guidelines

-

Tabular Data : Include LC50 values, NMR chemical shifts, and yield percentages in tables with ±SD (n ≥ 3). Example:

Compound LC50 (ppm) Yield (mg/L) This compound N/A 12.5 ± 1.2 Destruxin A4 41 8.7 ± 0.9 -

Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry standards: publish detailed experimental protocols in supplementary materials, including strain accession numbers and instrument parameters (e.g., NMR field strength, HPLC gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.